molecular formula C10H11NO2 B14728635 2,3-Dimethyl-3H-indole-3-peroxol CAS No. 13177-23-6

2,3-Dimethyl-3H-indole-3-peroxol

Cat. No.: B14728635
CAS No.: 13177-23-6
M. Wt: 177.20 g/mol
InChI Key: XPWGZKNPCIEWBW-UHFFFAOYSA-N
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Description

2,3-Dimethyl-3H-indole-3-peroxol is a synthetic organic compound belonging to the indole family. Indoles are significant heterocyclic systems found in many natural products and drugs. They play a crucial role in cell biology and have various biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Dimethyl-3H-indole-3-peroxol typically involves the Fischer indole synthesis, which is a well-known method for constructing indole rings. This method involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions . For this compound, the starting materials would be 2,3-dimethylphenylhydrazine and an appropriate ketone or aldehyde.

Industrial Production Methods

Industrial production of indole derivatives often employs catalytic methods to enhance yield and efficiency. Catalysts such as l-proline have been used to facilitate the synthesis of indole derivatives . The reaction conditions typically involve refluxing the reactants in a suitable solvent, such as methanol, under acidic conditions .

Chemical Reactions Analysis

Types of Reactions

2,3-Dimethyl-3H-indole-3-peroxol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups onto the indole ring .

Scientific Research Applications

2,3-Dimethyl-3H-indole-3-peroxol has several scientific research applications:

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,3-Dimethyl-3H-indole-3-peroxol is unique due to its specific substitution pattern on the indole ring, which may confer distinct biological and chemical properties compared to other indole derivatives .

Properties

CAS No.

13177-23-6

Molecular Formula

C10H11NO2

Molecular Weight

177.20 g/mol

IUPAC Name

3-hydroperoxy-2,3-dimethylindole

InChI

InChI=1S/C10H11NO2/c1-7-10(2,13-12)8-5-3-4-6-9(8)11-7/h3-6,12H,1-2H3

InChI Key

XPWGZKNPCIEWBW-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=CC=CC=C2C1(C)OO

Origin of Product

United States

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